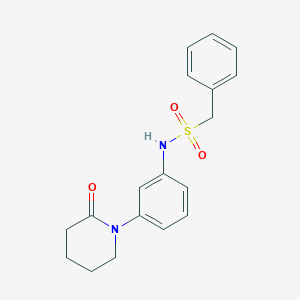

N-(3-(2-氧代哌啶-1-基)苯基)-1-苯甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(3-(2-oxopiperidin-1-yl)phenyl)-1-phenylmethanesulfonamide” is a compound that contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidines are among the most important synthetic fragments for designing drugs .

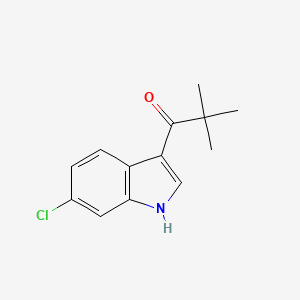

Molecular Structure Analysis

The molecular structure of this compound would include a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also contains phenyl rings and a sulfonamide group.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperidine derivatives can participate in a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .科学研究应用

不对称环丙烷化和对映选择性合成

Davies 等人 (1996) 关于不对称环丙烷化的研究利用铑 N-(芳基磺酰基)脯氨酸酯催化分解乙烯基重氮甲烷,为功能化环丙烷的合成提供了一种方法。这个过程因其高非对映选择性和对映选择性而具有重要意义,利用各种取代基的结构效应来获得最佳结果 (Davies 等人,1996)。

磺酰胺抗生素和 ELISA 开发的抗体

Adrián 等人 (2009) 开发了用于检测牛奶中磺酰胺抗生素的高灵敏度酶联免疫吸附试验 (ELISA)。通过针对特定半抗原产生抗体,他们实现了广泛的特异性和高灵敏度,证明了这些技术在食品安全和法规遵从性中的效用 (Adrián 等人,2009)。

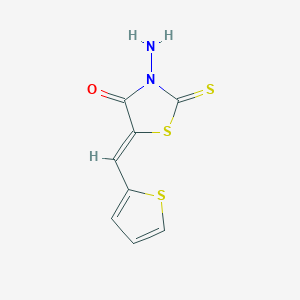

手性吡咯烷-3-酮的重排和合成

Králová 等人 (2019) 报告了基于苏氨酸和丝氨酸的 N-(3-苯基丙-2-炔-1-基)磺酰胺的重排,导致手性吡咯烷-3-酮的意外形成。这一发现为合成复杂且具有生物学意义的分子开辟了新途径 (Králová 等人,2019)。

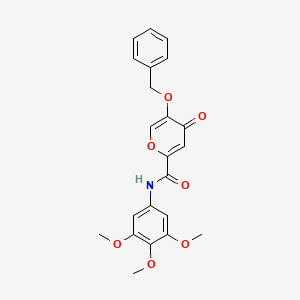

高效合成炔酰胺

Hamada 等人 (2008) 开发了一种铜催化的末端炔烃有氧氧化酰胺化方法来合成炔酰胺。这个过程突出了使用各种氮亲核试剂(包括 N-烷基-芳基磺酰胺)的多功能性,展示了其在为进一步化学探索创建功能化分子的效用 (Hamada 等人,2008)。

四甲基哌啶 N-氧化物和电催化反应

Nutting 等人 (2018) 综述了 N-氧基化合物(包括四甲基哌啶 N-氧化物 (TEMPO))在催化选择性氧化反应中的电化学性质和应用。这项研究提供了对化学和电化学催化机制的见解,展示了 N-氧基试剂在有机合成中的广泛适用性 (Nutting 等人,2018)。

作用机制

Target of Action

The primary target of N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide, also known as apixaban, is activated factor X (FXa) in the coagulation cascade . This compound has an inhibitory constant of 0.08 nM for human FXa, demonstrating a selectivity for FXa that is greater than 30,000-fold over other human coagulation proteases .

Mode of Action

N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide acts as a direct inhibitor of FXa . It binds in the active site of FXa, acting as a competitive inhibitor . This compound inhibits free FXa, prothrombinase-bound FXa, and clot-bound FXa activity in vitro . It also inhibits FXa from rabbits, rats, and dogs, an activity which parallels its antithrombotic potency in these species .

Biochemical Pathways

By inhibiting FXa, N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide reduces thrombin generation . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation . This leads to a decrease in the formation of blood clots, thereby preventing thromboembolic diseases .

Pharmacokinetics

N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug-drug interactions . The elimination pathways for this compound include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of O-demethyl apixaban has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .

Result of Action

The molecular and cellular effects of N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide’s action include a rapid onset of inhibition of FXa . Pre-clinical studies of this compound in animal models have demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis . It improves pre-clinical antithrombotic activity, without excessive increases in bleeding times, when added on top of aspirin or aspirin plus clopidogrel at their clinically relevant doses .

生化分析

Biochemical Properties

N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide is known to interact with various enzymes and proteins. It has been identified as a direct inhibitor of activated factor X (FXa), a critical enzyme in the coagulation cascade . This interaction is characterized by an inhibitory constant of 0.08 nM for human FXa, indicating a high degree of selectivity .

Cellular Effects

The effects of N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide on cellular processes are primarily related to its inhibition of FXa. By inhibiting FXa, it reduces thrombin generation, indirectly affecting platelet aggregation . This can influence cell signaling pathways and impact cellular metabolism.

Molecular Mechanism

N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide exerts its effects at the molecular level through its interaction with FXa. It binds in the active site of FXa, acting as a competitive inhibitor . This binding interaction leads to a rapid onset of FXa inhibition, affecting both free and clot-bound FXa activity .

Temporal Effects in Laboratory Settings

In laboratory settings, N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide demonstrates a rapid onset of FXa inhibition . The long-term effects of this compound on cellular function in in vitro or in vivo studies have not been extensively reported.

Dosage Effects in Animal Models

The effects of N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide in animal models have been observed to be dose-dependent

Metabolic Pathways

It is known that the compound is metabolized, with a sulfate conjugate of Ο-demethyl apixaban identified as a major circulating metabolite in humans .

属性

IUPAC Name |

N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c21-18-11-4-5-12-20(18)17-10-6-9-16(13-17)19-24(22,23)14-15-7-2-1-3-8-15/h1-3,6-10,13,19H,4-5,11-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWMPCDPELSYJKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-chlorophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]methanesulfonamide](/img/structure/B2969788.png)

![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2969790.png)

![N-Methyl-N-[4-(morpholin-4-ylsulfonyl)benzoyl]glycine](/img/structure/B2969791.png)

![2,5-dichloro-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide](/img/structure/B2969797.png)

![4-methyl-9-(2-morpholinoethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2969799.png)

![3-(3-Fluorophenyl)-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyridazine](/img/structure/B2969801.png)

![2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one](/img/structure/B2969804.png)